molecular formula C16H20F2N2O3S B2800535 Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate CAS No. 398996-20-8

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate

Cat. No. B2800535
CAS RN: 398996-20-8
M. Wt: 358.4
InChI Key: LRIRPRQVZCOOIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions. For instance, the synthesis of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate involved a round-bottom flask filled with 4-fluoroaniline, ethyl propiolate, cinnamaldehyde, piperazine, and p-toluenesulfonic acid in 1,2-dichloroethane. The mixture was heated to 356 K for 12 hours. After the reaction, the mixture was cooled to room temperature, and water was slowly added. The mixture was then extracted with ethyl acetate, and the organic layer was separated and washed with saturated sodium chloride solution .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction analysis. For example, the molecular structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was determined to be C19H16FNO2 .

Scientific Research Applications

Synthesis and Biological Activity

  • Ethyl 3-amino-2-ben?ofiiran carboxylate was used in the synthesis of compounds screened for antibacterial and antifungal activities, demonstrating the chemical's utility in creating potentially therapeutic agents (Bodke & Sangapure, 2003).

Radiosynthesis for Neurotransmission Study

  • A 18F-fluorine labelled GABA transporter ligand, derived from ethyl piperidine-3-carboxylate, was developed for in vivo visualization of GABAergic neurotransmission, indicating its application in studying neurological disorders like epilepsy and Parkinson's syndrome (Schirrmacher et al., 2001).

Anticancer Agent Development

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showing significant potential against certain cancer cell lines (Rehman et al., 2018).

Microwave-Assisted Synthesis

  • Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate was treated under microwave-assisted conditions to produce carboxamides, demonstrating an efficient synthesis method for related compounds (Milosevic et al., 2015).

Mycobacterium tuberculosis GyrB Inhibitors

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and found to be effective inhibitors against Mycobacterium tuberculosis, highlighting their potential use in tuberculosis treatment (Jeankumar et al., 2013).

Synthesis for Antibacterial Activity

  • A series of derivatives starting from ethyl benzylidenecyanoacetate showed antibacterial activities, indicating the chemical's role in developing new antibacterial agents (Faty et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for the study of similar compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties. These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 1-[[4-(difluoromethoxy)phenyl]carbamothioyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3S/c1-2-22-14(21)11-4-3-9-20(10-11)16(24)19-12-5-7-13(8-6-12)23-15(17)18/h5-8,11,15H,2-4,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIRPRQVZCOOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate

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